(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
Description
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid characterized by a 1,3-benzodioxole moiety attached to the third carbon of a 2-methylpropanoic acid backbone. The 1,3-benzodioxole group consists of a benzene ring fused with a dioxole ring (oxygen atoms at positions 1 and 3), with substitution at position 4. The compound’s stereochemistry is defined by the (2R) configuration, indicating the methyl group on the second carbon is oriented in the R configuration. This structural motif is common in intermediates for pharmaceuticals and natural products, where chirality and aromatic substituents influence bioactivity and physicochemical properties .
Properties
IUPAC Name |
(2R)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQIENKOOHZFQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C(=CC=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a benzodioxole ring and a propanoic acid moiety. This compound has been explored for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties typical of benzodioxole derivatives, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzodioxole ring facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to various enzymes and receptors. This interaction can lead to modulation of enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
The compound has also shown promise in anticancer research. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. For instance, studies have highlighted its efficacy against breast and colon cancer cells, where it reduced cell viability in a dose-dependent manner .
Study 1: Anti-inflammatory Effects
A study conducted on human monocytes treated with this compound revealed a marked decrease in TNF-α production compared to untreated controls. The results were quantified using ELISA assays, demonstrating a significant reduction in inflammatory markers at concentrations as low as 10 µM.
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, the compound was administered at varying concentrations (5 µM to 50 µM). The results showed a significant reduction in cell proliferation, with an IC50 value determined to be approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 1,3-benzodioxol-4-yl substituent and 2-methylpropanoic acid backbone. Below, it is compared to five analogues from the literature, focusing on substituent variations, stereochemistry, and molecular properties.
Comparative Analysis
Structural and Functional Insights
Benzodioxol Positional Isomerism: The target compound’s 1,3-benzodioxol-4-yl group differs from the 1,3-benzodioxol-5-yl substituent in ’s compound.
Backbone Modifications: Hydroxy vs. Methyl Groups: The hydroxyl group in 3-(1,3-benzodioxol-5-yl)-2-hydroxypropanoic acid increases acidity (pKa ~3–4) compared to the methyl group in the target compound (pKa ~4–5 for propanoic acids). This impacts ionization and bioavailability . Butanoic vs. Propanoic Acid: The (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid () has a longer carbon chain, enhancing lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) .
Stereochemical Effects :
- Both the target compound and (R)-2-(3-isobutylphenyl)propionic acid () exhibit (R)-configuration. Chirality influences metabolic stability; for example, (R)-enantiomers of NSAIDs like ibuprofen are biologically active .
Functional Group Diversity :
- The glucosyloxy group in ’s compound introduces hydrogen-bonding capacity and water solubility, contrasting with the hydrophobic methoxypropoxy group in ’s analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
